(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
N-(tert-Butoxycarbonyl)-O-benzyl-3-iodotyrosine: is a compound that belongs to the class of protected amino acids. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, while the benzyl group protects the hydroxyl function of the tyrosine moiety. The iodine atom at the 3-position of the tyrosine ring adds unique reactivity to the compound, making it useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-O-benzyl-3-iodotyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by benzylation using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of N-(tert-Butoxycarbonyl)-O-benzyl-3-iodotyrosine follows similar synthetic routes but is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(tert-Butoxycarbonyl)-O-benzyl-3-iodotyrosine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc deprotection) or catalytic hydrogenation (for benzyl deprotection).
Common Reagents and Conditions:
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Benzyl Deprotection: Hydrogenation using palladium on carbon as a catalyst.
Major Products:
Deprotected Tyrosine Derivatives: Removal of protecting groups yields free tyrosine derivatives, which can be further functionalized.
Scientific Research Applications
Chemistry:
Peptide Synthesis: N-(tert-Butoxycarbonyl)-O-benzyl-3-iodotyrosine is used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study structure-function relationships.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-O-benzyl-3-iodotyrosine involves its ability to undergo selective chemical reactions due to the presence of the Boc and benzyl protecting groups. These groups can be selectively removed under specific conditions, allowing for the controlled release of the active tyrosine derivative . The iodine atom provides additional reactivity, enabling further functionalization and modification of the compound .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-tyrosine: Similar structure but lacks the iodine atom, making it less reactive in certain transformations.
O-Benzyl-L-tyrosine: Lacks the Boc protecting group, making it less stable under certain conditions.
Uniqueness: N-(tert-Butoxycarbonyl)-O-benzyl-3-iodotyrosine is unique due to the presence of both Boc and benzyl protecting groups, along with the iodine atom. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
218769-48-3 |
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Molecular Formula |
C21H24INO5 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H24INO5/c1-21(2,3)28-20(26)23-17(19(24)25)12-15-9-10-18(16(22)11-15)27-13-14-7-5-4-6-8-14/h4-11,17H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t17-/m0/s1 |
InChI Key |
TYIJVGITXMVGLX-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)I)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)I)C(=O)O |
Origin of Product |
United States |
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